molecular formula C9H9N3O B14892453 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one

5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14892453
M. Wt: 175.19 g/mol
InChI Key: LDMAOUXUQBLNTH-UHFFFAOYSA-N
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Description

5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The general reaction scheme is as follows:

  • Reaction of Phenylhydrazine with Ethyl Acetoacetate

      Reagents: Phenylhydrazine, Ethyl Acetoacetate

      Conditions: Acidic or Basic Medium

      Intermediate: Hydrazone

  • Cyclization to Form Pyrazolone Ring

      Conditions: Heating or Reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazolone derivatives with various oxidation states.

    Reduction: Hydrazine derivatives.

    Substitution: Functionalized pyrazolone compounds with diverse substituents.

Scientific Research Applications

5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties. It is also studied for its potential anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, pain, and cell proliferation. The exact mechanism varies depending on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Indazole: Another heterocyclic compound with a similar structure but different biological activities.

    Pyrazole: A closely related compound with a simpler structure and diverse applications.

    Indolone: Shares structural similarities and is studied for its anticancer properties.

Uniqueness

5-(phenylamino)-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern and the resulting biological activities. Its phenylamino group imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

5-anilino-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H9N3O/c13-9-6-8(11-12-9)10-7-4-2-1-3-5-7/h1-6H,(H3,10,11,12,13)

InChI Key

LDMAOUXUQBLNTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)NN2

Origin of Product

United States

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